VJ3BDH5RZH
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Overview
Description
The compound VJ3BDH5RZH P-Hydroxyglutethimide , is a derivative of glutethimide. Glutethimide is a GABA agonist that was introduced in 1954 as a safer alternative to barbiturates for treating insomnia. it was later found to have similar addictive properties and severe withdrawal symptoms, leading to its discontinuation in the United States in 1993 .
Preparation Methods
The preparation of P-Hydroxyglutethimide involves several synthetic routes. One common method includes the reaction of glutethimide with hydroxylating agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the manufacturer .
Chemical Reactions Analysis
P-Hydroxyglutethimide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
P-Hydroxyglutethimide: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to GABAergic systems and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of insomnia and other sleep disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of P-Hydroxyglutethimide involves its interaction with the GABAergic system. It acts as a GABA agonist, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and hypnotic effects, making it useful in the treatment of insomnia. The molecular targets and pathways involved include GABA receptors and associated signaling pathways .
Comparison with Similar Compounds
P-Hydroxyglutethimide: can be compared with other similar compounds such as:
Glutethimide: The parent compound, which has similar sedative and hypnotic effects but with higher addictive potential.
Barbiturates: Another class of sedative-hypnotic drugs with a higher risk of addiction and severe withdrawal symptoms.
Benzodiazepines: A newer class of sedative-hypnotic drugs with a better safety profile compared to barbiturates and glutethimide .
P-Hydroxyglutethimide: is unique due to its specific interaction with the GABAergic system and its potential therapeutic applications with a relatively lower risk of addiction compared to its parent compound and barbiturates.
Properties
CAS No. |
50275-56-4 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-ethyl-3-(4-hydroxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO3/c1-2-13(8-7-11(16)14-12(13)17)9-3-5-10(15)6-4-9/h3-6,15H,2,7-8H2,1H3,(H,14,16,17) |
InChI Key |
LJYPZSQFNJDVIO-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)O |
Synonyms |
2-ethyl-2-(4-hydroxyphenyl)glutarimide |
Origin of Product |
United States |
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